molecular formula C13H20ClN5 B15114222 N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15114222
M. Wt: 281.78 g/mol
InChI Key: CYHNQJPYUGSXTM-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-cyclopentylpyrazole with a suitable methylating agent, followed by the introduction of the amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with ketone or aldehyde groups, while reduction may yield fully saturated pyrazole derivatives.

Scientific Research Applications

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
  • 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride

Uniqueness

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-17-7-6-13(16-17)14-8-11-9-15-18(10-11)12-4-2-3-5-12;/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,16);1H

InChI Key

CYHNQJPYUGSXTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CN(N=C2)C3CCCC3.Cl

Origin of Product

United States

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